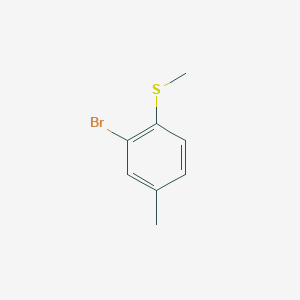

3-Bromo-4-(methylthio)toluene

Vue d'ensemble

Description

3-Bromo-4-(methylthio)toluene is a brominated aromatic compound that contains a methylthio group. This compound is of interest due to its potential use in various chemical reactions and as a precursor for more complex molecules. The papers provided offer insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related brominated aromatic compounds.

Synthesis Analysis

The synthesis of related brominated aromatic compounds has been explored in several studies. For instance, a library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized using a sequence that included the synthesis of 3-bromobenzo[b]thiophene derivatives through bromocyclization of methylthio-containing alkynes . Another study reported the electrochemical bromination of 4-methoxy toluene, which initially yielded 3-bromo-4-methoxy toluene . Additionally, the synthesis of a new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was achieved through the Suzuki coupling reaction .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been characterized using various techniques. For the new thiophene derivative mentioned earlier, nuclear magnetic resonance (NMR), mass spectrometry (HRMS), Fourier transform infrared spectroscopy (FT-IR), and X-ray crystallography were used to confirm its structure . The vibrational spectra and density functional theory (DFT) simulations were also performed to establish geometric parameters and vibrational frequencies, which showed good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of brominated aromatic compounds has been investigated, particularly in the context of enzymatic oxidation. A series of bromo(methylsulfanyl)benzenes underwent oxidation mediated by toluene dioxygenase, leading to the formation of new metabolites with determined structures and absolute configurations . This study provides insights into the chemo- and regioselectivity trends of enzymatic oxidation of substituted aromatics .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The study on the new thiophene derivative provided information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as ionization potentials calculated by B3LYP and HF methods . These properties are crucial for understanding the reactivity and potential applications of such compounds.

Applications De Recherche Scientifique

Application 1: Synthesis of Thieno[3,4-b]thiophene Derivatives

- Specific Scientific Field : Materials Chemistry

- Summary of the Application : “3-Bromo-4-(methylthio)toluene” is used in the synthesis of 3-substituted thieno[3,4-b]thiophene derivatives . These derivatives are important building blocks in the field of organic optoelectronics .

- Methods of Application or Experimental Procedures : The researchers developed a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate . This compound can be widely utilized as the chemical building block for modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformation .

- Results or Outcomes : The researchers demonstrated that the photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . They also synthesized and characterized several conjugated polymers bearing 3-methoxy and 3-methylthio TbT units .

Application 2: α-Bromination Reaction on Acetophenone Derivatives

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “3-Bromo-4-(methylthio)toluene” is used in the α-bromination reaction of acetophenone derivatives . This reaction is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are important intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .

- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The researchers focused on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The reaction mechanism involves the protonation of acetophenone derivative to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .

- Results or Outcomes : The researchers found that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBULZJJEUYDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610848 | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(methylthio)toluene | |

CAS RN |

89981-02-2 | |

| Record name | 2-Bromo-4-methyl-1-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89981-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methyl-1-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B1288553.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)